

Application Note: Chiral HPLC Method for the Quantification of ent-Voriconazole

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Compound of Interest

Compound Name: *ent-Voriconazole*

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Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the chiral separation and quantification of **ent-voriconazole**, the (2S, 3R)-enantiomer of the broad-spectrum antifungal agent, voriconazole. The method utilizes a chiral stationary phase to achieve baseline separation of the voriconazole enantiomers, allowing for accurate quantification of **ent-voriconazole** in bulk drug substances or research samples. This method is crucial for quality control, stability studies, and pharmacokinetic analysis where enantiomeric purity is a critical parameter.

Introduction

Voriconazole is a triazole antifungal drug used to treat serious fungal infections. It possesses two chiral centers, resulting in four stereoisomers. The commercially available drug is the (2R, 3S)-enantiomer. Its enantiomer, **ent-voriconazole** ((2S, 3R)-enantiomer), may exhibit different pharmacological and toxicological properties. Therefore, a reliable analytical method to separate and quantify **ent-voriconazole** is essential for drug development and quality assurance. This document provides a detailed protocol for a chiral HPLC method suitable for this purpose.

Chromatographic Conditions

A summary of a suitable chiral HPLC method for the separation and quantification of voriconazole and its enantiomer is presented below. This method is based on established

techniques for chiral separation of voriconazole.[1]

Parameter	Condition
HPLC System	Shimadzu chromatographic system (20A autosampler) or equivalent
Column	Chiralcel-OD (250mm × 4.6mm, 10µm)[1]
Mobile Phase	n-hexane and ethanol (9:1, v/v)[1]
Flow Rate	1.0 mL/min[1]
Column Temperature	27°C[1]
Detection Wavelength	254 nm[1][2][3]
Injection Volume	20 µL[1]
Diluent	Ethanol[1]

Method Validation Summary

The described method is capable of detecting the (2S, 3R) enantiomer (**ent-voriconazole**) down to 0.0075% and quantifying it down to 0.021% with respect to the main voriconazole peak.[1] The resolution between the enantiomers is typically greater than 3.0.[1]

Validation Parameter	Result
Linearity (Correlation Coefficient)	> 0.999[2][3]
Accuracy (% Recovery)	98.00–102.7%[2]
Precision (%RSD)	< 2.0%[2]
Limit of Detection (LOD)	0.0075% of sample concentration[1]
Limit of Quantification (LOQ)	0.021% of sample concentration[1]

Experimental Protocol: Quantification of ent-Voriconazole

Objective

To quantify the amount of **ent-voriconazole** in a given sample using a chiral HPLC method.

Materials and Reagents

- Voriconazole reference standard
- **ent-Voriconazole** reference standard
- n-Hexane (HPLC grade)
- Ethanol (HPLC grade)
- Sample of voriconazole to be tested
- Volumetric flasks (10 mL, 100 mL)
- Pipettes
- HPLC vials
- 0.45 µm syringe filters

Instrument and Equipment

- High-Performance Liquid Chromatograph (HPLC) with a UV detector.
- Chiralcel-OD (250mm × 4.6mm, 10µm) column.
- Analytical balance.
- Sonicator.

Preparation of Solutions

- Mobile Phase: Prepare a mixture of n-hexane and ethanol in the ratio of 9:1 (v/v). For example, to prepare 1 L of mobile phase, mix 900 mL of n-hexane with 100 mL of ethanol. Degas the mobile phase using a sonicator for 15-20 minutes before use.

- Diluent: Use ethanol.
- Standard Stock Solution: Accurately weigh about 10 mg of **ent-voriconazole** reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with ethanol to obtain a stock solution of approximately 100 µg/mL.
- Calibration Standards: Prepare a series of calibration standards by diluting the Standard Stock Solution with ethanol to achieve concentrations in the expected range of the sample.
- Sample Preparation: Accurately weigh a specific amount of the voriconazole sample, dissolve it in ethanol, and dilute to a known volume to obtain a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Chromatographic Procedure

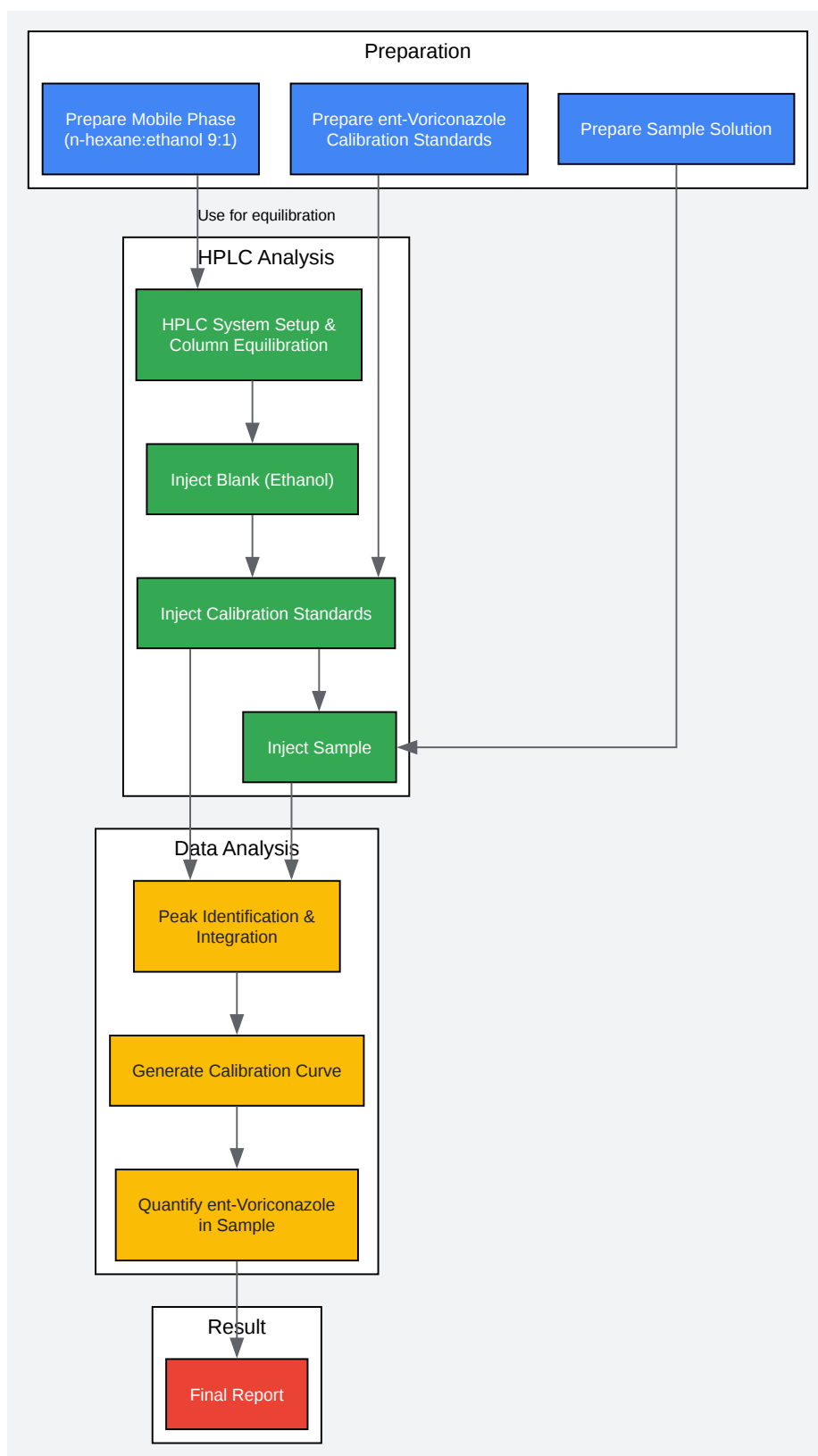
- Set up the HPLC system with the specified chromatographic conditions.
- Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject a blank (ethanol) to ensure no interfering peaks are present.
- Inject the calibration standards in increasing order of concentration.
- Inject the prepared sample solution.
- After each run, record the chromatogram and the peak areas.

Data Analysis

- Identify the peaks for voriconazole and **ent-voriconazole** based on their retention times, as determined from the analysis of the reference standards.
- Create a calibration curve by plotting the peak area of the **ent-voriconazole** standards against their corresponding concentrations.

- Perform a linear regression analysis on the calibration curve to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (r^2).
- Using the peak area of **ent-voriconazole** from the sample chromatogram, calculate the concentration of **ent-voriconazole** in the sample using the regression equation.
- Calculate the percentage of **ent-voriconazole** in the sample relative to the main voriconazole peak.

Visualizations



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Caption: Workflow for **ent-Voriconazole** Quantification by HPLC.

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